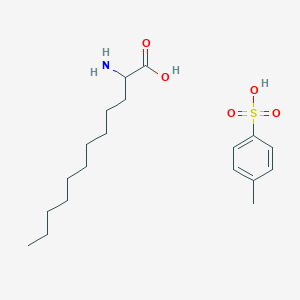![molecular formula C11H10BrNO3 B14355515 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol CAS No. 90288-57-6](/img/structure/B14355515.png)
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol typically involves the reaction of 4-bromo-5-methyl-1,2-oxazole with phenol in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole derivatives: Known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Imidazole derivatives: Used in various therapeutic applications, such as antifungal and anticancer agents.
Uniqueness
2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the oxazole ring makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
90288-57-6 |
|---|---|
Fórmula molecular |
C11H10BrNO3 |
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
2-[(4-bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol |
InChI |
InChI=1S/C11H10BrNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3 |
Clave InChI |
MENYNAYHHQPUFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)COC2=CC=CC=C2O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


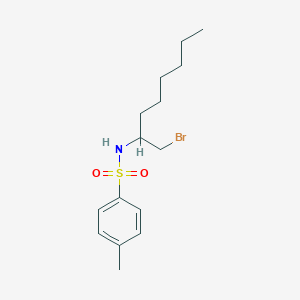
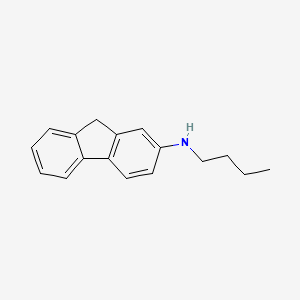
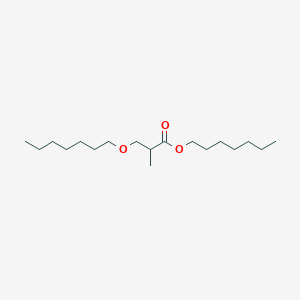
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

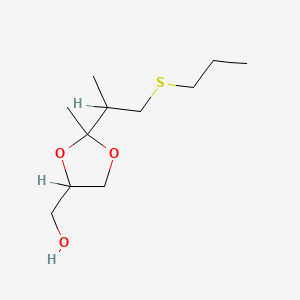
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
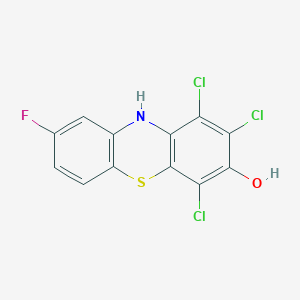
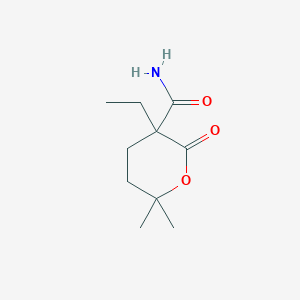
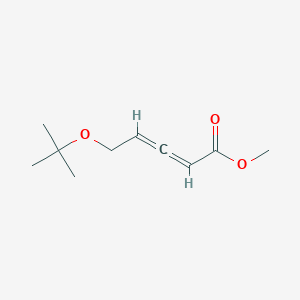
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
